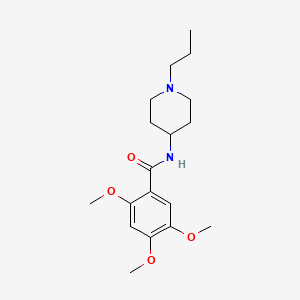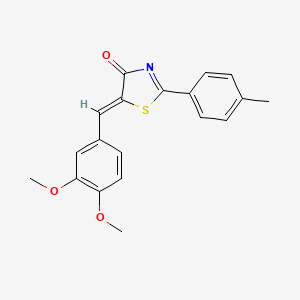
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide
Vue d'ensemble
Description
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide, also known as TMPPB, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TMPPB belongs to the class of piperidine-based compounds and has been identified as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. We will also provide a list of future directions for research on TMPPB.
Applications De Recherche Scientifique
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the TRPV1 ion channel, which is involved in pain perception, inflammation, and other physiological processes. 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been used in studies to investigate the role of TRPV1 in various disease models, including neuropathic pain, inflammation, and cancer.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide involves its binding to the TRPV1 ion channel and blocking its activation by various stimuli, including heat, capsaicin, and protons. By blocking the activation of TRPV1, 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide can reduce pain perception, inflammation, and other physiological processes that are mediated by TRPV1.
Biochemical and Physiological Effects
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have several biochemical and physiological effects. In animal models of neuropathic pain, 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to reduce pain perception and improve motor function. In models of inflammation, 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to reduce inflammation and improve tissue damage. 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its high potency and selectivity for the TRPV1 ion channel. This allows for precise manipulation of TRPV1-mediated processes without affecting other ion channels or physiological processes. However, one of the limitations of using 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide. One area of research is to investigate the potential therapeutic applications of 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide in various disease models, including neuropathic pain, inflammation, and cancer. Another area of research is to investigate the mechanisms underlying the potential toxic effects of 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide and to develop strategies to minimize these effects. Finally, there is a need for further optimization of the synthesis method of 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide to improve its purity, yield, and scalability for large-scale production.
Conclusion
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a potent and selective antagonist of the TRPV1 ion channel and has been shown to have several biochemical and physiological effects. 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound. With further research, 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide may have potential therapeutic applications for various diseases and conditions.
Propriétés
IUPAC Name |
2,4,5-trimethoxy-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-8-20-9-6-13(7-10-20)19-18(21)14-11-16(23-3)17(24-4)12-15(14)22-2/h11-13H,5-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLCGNDNHBFQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724725.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4724735.png)

![N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)

![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4724773.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4724779.png)
![N-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724784.png)
![3-cyclohexyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4724789.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4724799.png)
![N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4724810.png)
![1-(2,6-dichlorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4724814.png)
![5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4724818.png)
